3-Methanesulfonatoazetidine hydrochloride
Overview
Description
3-Methanesulfonatoazetidine hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO3S and its molecular weight is 187.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Azetidin-3-yl derivatives have been utilized in the synthesis of lincomycin derivatives. These derivatives, including (7S)-7-sulfur-azetidin-3-yl lincomycin, have shown moderate antibacterial activity against specific bacteria strains like Streptococcus pneumoniae and Streptococcus pyogenes (Kumura et al., 2016).
Application in COX-2 Inhibition
- A study focused on the synthesis of compounds with a pharmacophoric group of 4-methanesulfonyl at the para position of an aryl ring. These compounds were tested against COX-1 and COX-2 enzymes, showing selective activity against the COX-2 enzyme (ArockiaBabu et al., 2009).
Metal-Mediated Carbonyl-1,3-Butadien-2-ylation
- In aqueous media, metal-mediated 1,3-butadien-2-ylation reactions have been investigated between specific compounds and optically pure azetidine-2,3-diones. This process offers a convenient asymmetric entry to potentially bioactive 3-substituted 3-hydroxy-beta-lactam moieties (Alcaide et al., 2002).
Stereoselective Ring Expansion
- Research on stereodefined α-hydroxyalkyl azetidines, prepared from enantiopure β-amino alcohols, demonstrated that these compounds can be transformed into 3-chloro or 3-methanesulfonyloxy pyrrolidines through stereospecific ring enlargement (Couty et al., 2003).
Synthesis and Antimicrobial Activity of Azetidin-2-one Derivatives
- A series of azetidin-2-one derivatives with substituted phenyl sulfonyl pyrazoline showed significant antibacterial and antifungal activities. These derivatives were characterized by various spectroscopic methods (Shah et al., 2014).
Nucleophilic Cleavage of Amide Bond of β-Lactams
- The amide bond of β-lactams has been found to be cleaved by specific treatments, offering insights into the chemical behavior of azetidin-2-ones under certain conditions (Kano et al., 1979).
Use in Drug Discovery
- Azetidin-3-yl groups have been introduced into heteroaromatic bases used in drug discovery, such as the EGFR inhibitor gefitinib, via a radical addition method (Minisci reaction) (Duncton et al., 2009).
Polymerization Studies
- N-(methanesulfonyl)azetidine has been shown to polymerize anionically to form polymers with incorporated sulfonyl groups, which have potential applications in materials science (Reisman et al., 2020).
Properties
IUPAC Name |
azetidin-3-yl methanesulfonate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S.ClH/c1-9(6,7)8-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBMYLQOZSOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474999 | |
Record name | 3-Methanesulfonatoazetidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-89-8 | |
Record name | 3-Azetidinol, 3-methanesulfonate, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36476-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methanesulfonatoazetidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.